molecular formula C22H22ClN5O2 B11199332 1-(3-Chloro-2-methylphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

1-(3-Chloro-2-methylphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

Cat. No.: B11199332
M. Wt: 423.9 g/mol
InChI Key: HKOGKHODXONHHC-UHFFFAOYSA-N
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Description

3-(3-CHLORO-2-METHYLPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a morpholinyl-substituted pyridazinyl group, and a urea linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-2-METHYLPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multiple steps, starting with the preparation of the core phenyl and pyridazinyl intermediates. The chlorinated phenyl group can be synthesized through electrophilic aromatic substitution reactions, while the morpholinyl-substituted pyridazinyl group can be prepared via nucleophilic substitution reactions. The final step involves the formation of the urea linkage through a condensation reaction between the amine and isocyanate functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification methods such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-2-METHYLPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-(3-CHLORO-2-METHYLPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-2-METHYLPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-(3-CHLORO-2-METHYLPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinyl group enhances its solubility and bioavailability, making it a promising candidate for various applications.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C22H22ClN5O2/c1-15-18(23)6-3-7-19(15)25-22(29)24-17-5-2-4-16(14-17)20-8-9-21(27-26-20)28-10-12-30-13-11-28/h2-9,14H,10-13H2,1H3,(H2,24,25,29)

InChI Key

HKOGKHODXONHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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